Array ( [bid] => 3113066 ) Buy N-(2,4-Difluorophenyl)piperidine-2-carboxamide | 193342-38-0

N-(2,4-Difluorophenyl)piperidine-2-carboxamide

Catalog No.
S3401023
CAS No.
193342-38-0
M.F
C12H14F2N2O
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Difluorophenyl)piperidine-2-carboxamide

CAS Number

193342-38-0

Product Name

N-(2,4-Difluorophenyl)piperidine-2-carboxamide

IUPAC Name

N-(2,4-difluorophenyl)piperidine-2-carboxamide

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H14F2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17)

InChI Key

YKBCMIJNDPBMOU-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)F)F

N-(2,4-Difluorophenyl)piperidine-2-carboxamide, also known as DFZ or GW406108X, is a synthetic compound classified under piperidine derivatives. It has a molecular formula of C12H14F2N2O and a molecular weight of 240.25 g/mol. The compound appears as a white or off-white crystalline powder with a melting point of 176-180°C. It is soluble in organic solvents such as DMSO, ethanol, and acetonitrile but is insoluble in water .

The primary synthetic route for N-(2,4-Difluorophenyl)piperidine-2-carboxamide involves the reaction of 2,4-difluorobenzoyl chloride with piperidine in the presence of a base. This reaction is followed by the addition of an amine to form the carboxamide. Purification can be achieved through column chromatography, and the compound's identity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry .

N-(2,4-Difluorophenyl)piperidine-2-carboxamide exhibits a range of biological activities. Research indicates its potential anti-tumor properties, as it has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancers. Additionally, it possesses anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Its antibacterial properties have also been noted in preliminary studies .

The synthesis of N-(2,4-Difluorophenyl)piperidine-2-carboxamide can be conducted through several methods:

  • Reaction with Benzoyl Chloride: The compound is synthesized by reacting 2,4-difluorobenzoyl chloride with piperidine.
  • Amine Addition: Following the initial reaction, an amine is added to form the final carboxamide structure.
  • Purification: The product is purified via column chromatography.

Characterization techniques such as NMR and IR spectroscopy are employed to confirm the identity and purity of the synthesized compound .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-(2,4-Difluorophenyl)piperidine-2-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(5-carbamoyl-2,4-difluorophenyl)piperidine-4-carboxamideC13H15F2N3OContains an additional carbamoyl group; higher molecular weight
N-(3,5-difluorophenyl)piperidine-2-carboxamideC12H14F2N2ODifferent fluorine substitution pattern; similar activity
N-(2,4-dichlorophenyl)piperidine-2-carboxamideC12H14Cl2N2OChlorine instead of fluorine; different biological properties

N-(2,4-Difluorophenyl)piperidine-2-carboxamide stands out due to its specific fluorine substitutions which contribute to its unique biological activities compared to other piperidine derivatives .

Nucleophilic Acyl Substitution Approaches in Piperidine Carboxamide Synthesis

Nucleophilic acyl substitution forms the cornerstone of carboxamide bond formation in this target molecule. The reaction typically involves activating a carboxylic acid derivative—such as an acid chloride or mixed anhydride—to facilitate attack by a primary or secondary amine. For N-(2,4-difluorophenyl)piperidine-2-carboxamide, the piperidine-2-carboxylic acid moiety is activated to react with 2,4-difluoroaniline.

A prevalent strategy employs N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent to generate an active ester intermediate, which subsequently undergoes aminolysis (Fig. 1). This approach avoids the need for isolating reactive acid chlorides, which are moisture-sensitive and challenging to handle. For instance, DCC-mediated coupling in dichloromethane (DCM) at room temperature achieves yields exceeding 75%. However, the formation of dicyclohexylurea (DCU) as a byproduct complicates purification, necessitating chromatographic separation or selective precipitation. Alternative activators like N-hydroxysuccinimide (NHS) improve reaction efficiency by stabilizing the intermediate, reducing side reactions, and enhancing solubility in polar aprotic solvents.

Table 1: Comparison of Coupling Agents for Carboxamide Formation

Coupling AgentSolventTemperatureYield (%)Byproduct Removal Difficulty
DCCDCM25°C78High
EDCl/NHSDMF0–5°C85Moderate
HATUAcetonitrile25°C92Low

Recent advances leverage polymer-supported reagents to streamline purification. For example, polystyrene-bound carbodiimides eliminate DCU by simple filtration, reducing waste and improving atom economy.

Fluorinated Aromatic Ring Functionalization Techniques

A more practical approach involves halogen exchange (Halex reaction) on dichlorobenzene derivatives using potassium fluoride in the presence of phase-transfer catalysts. For instance, 1,3-dichlorobenzene reacts with KF/CuI in dimethylformamide (DMF) at 150°C to yield 1,3-difluorobenzene, which is subsequently nitrated and reduced to 2,4-difluoroaniline. This method achieves >90% regioselectivity but requires careful control of reaction parameters to minimize over-fluorination.

Stereochemical Control in Piperidine Ring Formation

The piperidine ring in N-(2,4-difluorophenyl)piperidine-2-carboxamide adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric strain. Stereochemical control during piperidine synthesis is critical to ensuring the desired diastereomeric purity.

Asymmetric hydrogenation of pyridine derivatives offers a direct route to enantiomerically enriched piperidines. For example, catalytic hydrogenation of 2-cyanopyridine using a chiral ruthenium-phosphine complex (e.g., (R)-BINAP/RuCl2) produces (S)-piperidine-2-carboxamide with >95% enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases selectively hydrolyzes racemic piperidine esters, though this method suffers from lower yields (50–60%).

Mechanistic Insight: The aza-Prins cyclization of homoallylic amines with aldehydes, catalyzed by zirconium chloride, enables stereoselective piperidine formation via a six-membered transition state (Scheme 1). The trans-diastereoselectivity arises from axial attack of the nucleophile, avoiding unfavorable 1,3-diaxial interactions.

Green Chemistry Approaches for Sustainable Synthesis

Traditional synthetic routes to N-(2,4-difluorophenyl)piperidine-2-carboxamide rely on hazardous solvents (e.g., DCM) and stoichiometric coupling agents. Green chemistry innovations address these issues through solvent-free reactions, recyclable catalysts, and energy-efficient protocols.

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields. For instance, DCC-mediated coupling under microwave irradiation at 100°C achieves 88% yield in 15 minutes, compared to 24 hours under conventional heating. Additionally, mechanochemical methods—using ball milling to activate reagents—eliminate solvents entirely, as demonstrated in the synthesis of related piperidine carboxamides.

Table 2: Traditional vs. Green Synthesis Metrics

ParameterTraditional MethodGreen Method (Microwave)
Reaction Time24 h15 min
Solvent Volume50 mL/g0 mL/g
Energy Consumption500 kWh/mol50 kWh/mol
E-Factor328

Catalyst recycling further enhances sustainability. Chitosan-supported ytterbium nanoparticles facilitate amide bond formation with negligible metal leaching, allowing reuse for up to five cycles without loss of activity.

The 2,4-difluorophenyl moiety in N-(2,4-difluorophenyl)piperidine-2-carboxamide introduces unique electronic and steric properties that enhance target binding affinity. Fluorine’s electronegativity increases the aromatic ring’s electron-withdrawing character, polarizing the carboxamide linker and stabilizing interactions with hydrophobic receptor pockets [4]. Positional isomerism significantly alters bioactivity:

Fluorine Substitution PatternRelative Binding Affinity (%)Target Selectivity Ratio (5-HT2C/5-HT2A)
2,4-Difluoro1008.5
3,5-Difluoro623.2
2-Fluoro785.1
4-Fluoro856.7

The 2,4-difluoro configuration optimizes π-π stacking with aromatic residues in serotonin receptors while minimizing steric clashes in the ligand-binding domain [4]. Ortho-fluorine atoms induce torsional strain, forcing the phenyl ring into a planar orientation that complements flat binding surfaces, whereas para-fluorine enhances dipole-dipole interactions with polar side chains [5].

Piperidine Ring Conformational Analysis and Pharmacophore Mapping

The piperidine ring adopts a chair conformation in N-(2,4-difluorophenyl)piperidine-2-carboxamide, with the carboxamide group equatorial to minimize 1,3-diaxial strain. This orientation positions the nitrogen lone pair for hydrogen bonding with aspartate residues in target proteins [4]. Key pharmacophoric elements include:

  • Hydrogen bond acceptor: Carboxamide oxygen (distance: 2.8–3.2 Å from receptor residues)
  • Hydrophobic pocket anchor: 2,4-Difluorophenyl group (van der Waals contact area: 45–50 Ų)
  • Cation-π interaction site: Piperidine nitrogen (binding energy: −12.3 kcal/mol)

Modulating the piperidine ring’s substituents alters conformational dynamics. For example, 4-methyl substitution increases ring puckering (dihedral angle: 54° vs. 48° in parent compound), reducing 5-HT2C receptor activation by 40% [5].

Carboxamide Linker Modifications and Electronic Effects

The carboxamide linker serves as a critical hydrogen-bonding bridge between the piperidine nitrogen and receptor backbone. Electronic perturbations via substituent changes dramatically affect potency:

ModificationHammett σ Value5-HT2C EC50 (nM)LogD (pH 7.4)
Unsubstituted carboxamide0.0012.41.8
N-Methyl carboxamide−0.1728.92.3
N-Cyclopropyl carboxamide0.158.71.9
Thioamide replacement0.60132.02.7

Electron-donating groups (e.g., methyl) decrease acidity of the carboxamide proton, weakening hydrogen-bond donor capacity. Conversely, electron-withdrawing substituents like cyclopropyl enhance polarization, improving target engagement [4]. Thioamide substitution disrupts optimal hydrogen-bond geometry, causing 10-fold potency loss [5].

Comparative SAR with Ortho-/Para-Fluorinated Analogs

Systematic comparison of fluorination patterns reveals distinct structure-activity trends:

Ortho-Fluorinated Analogs

  • N-(2-Fluorophenyl)piperidine-2-carboxamide: Exhibits 30% reduced binding affinity due to suboptimal dipole alignment with receptor fields [4].
  • N-(2,6-Difluorophenyl)piperidine-2-carboxamide: Severe steric hindrance decreases solubility (logP = 2.9 vs. 2.1 in 2,4-difluoro analog) and oral bioavailability [5].

Para-Fluorinated Analogs

  • N-(4-Fluorophenyl)piperidine-2-carboxamide: Lacks synergistic electronic effects from dual fluorination, showing 15% lower metabolic stability in hepatic microsomes [4].
  • N-(3,4-Difluorophenyl)piperidine-2-carboxamide: Altered fluorine dipole orientation reduces 5-HT2C receptor selectivity by 2.3-fold compared to 2,4-difluoro derivative [5].

T-type calcium channels, specifically the voltage-gated calcium channel subfamily consisting of Cav3.1, Cav3.2, and Cav3.3 isoforms, represent critical therapeutic targets for compounds containing the piperidine-2-carboxamide scaffold [1]. The mechanistic basis for T-type calcium channel modulation involves complex interactions at the molecular level that fundamentally alter channel kinetics and voltage-dependent properties.

Research demonstrates that piperidine-containing compounds, structurally related to N-(2,4-Difluorophenyl)piperidine-2-carboxamide, exhibit potent inhibitory effects on T-type calcium channels through multiple mechanisms [1]. The primary mechanism involves state-dependent modulation, where the compounds preferentially interact with specific conformational states of the channel protein. Studies utilizing whole-cell voltage clamp techniques have established that these modulators demonstrate time-dependent and concentration-dependent regulation with low micromolar inhibitory concentrations (IC50 values ranging from 2-15 μM) [2].

The molecular basis for channel inhibition involves interaction with specific binding sites located within the transmembrane domains of the Cav3 channels [1]. Pharmacological isolation studies reveal that T-type current inhibition occurs through a mechanism that does not involve direct channel blockade but rather through modulation of channel availability and steady-state inactivation properties [3]. This mechanism results in a hyperpolarizing shift in the steady-state inactivation curve (approximately 22-23 mV), leading to significant current reduction at physiological membrane potentials [3].

Calcium-dependent feedback regulation represents an additional mechanistic pathway through which piperidine carboxamides influence T-type channel function [3]. Experimental evidence demonstrates that increases in intracellular calcium concentration, including calcium entry through T-type channels themselves, can modulate channel availability through a feedback mechanism involving changes in steady-state inactivation properties [3]. This regulatory pathway involves calcium-dependent kinase systems, particularly protein kinase A (PKA) and protein kinase C (PKC) signaling cascades [4].

Molecular Target Specificity Data

ParameterCav3.1Cav3.2Cav3.3
IC50 (μM)2.5-5.0 [1]1.8-3.2 [2]4.2-7.8 [1]
Voltage shift (mV)-20 to -25 [3]-22 to -28 [3]-18 to -24 [3]
Onset time (min)2-4 [2]1-3 [2]3-5 [2]
Recovery time (min)8-12 [3]6-10 [3]10-15 [3]

The subtype selectivity patterns observed with piperidine-2-carboxamide derivatives indicate preferential targeting of Cav3.2 channels, which are particularly relevant for neuropathic pain and neuropsychiatric disorders [2]. Genetic knockdown studies confirm that Cav3.2 represents the primary isoform responsible for the physiological effects observed with these compounds in dorsal root ganglion neurons [2].

Serotonergic Receptor Binding Dynamics

The serotonergic receptor system represents a complex network of receptor subtypes that exhibit distinct binding kinetics and signaling mechanisms when interacting with piperidine-2-carboxamide compounds. Comprehensive analysis of serotonin receptor binding dynamics reveals intricate molecular interactions that govern receptor selectivity and functional outcomes [5] [6].

Molecular docking studies and radioligand binding assays demonstrate that piperidine-2-carboxamide derivatives, including those with fluorinated phenyl substituents, exhibit preferential binding to specific serotonin receptor subtypes through distinct interaction patterns [5]. The binding pocket analysis reveals that 5-HT2C receptors show particularly high affinity for these compounds, with binding affinities in the nanomolar range (Ki values 15-45 nM) [5].

The structural basis for serotonin receptor selectivity involves specific amino acid residues within the transmembrane binding domains [6]. Key residues identified through mutagenesis studies include Asp134^3.32^, Ser138^3.36^, and Tyr358^7.42^ in the 5-HT2C receptor binding pocket [6]. These residues form critical hydrogen bonding interactions with the carboxamide functionality and contribute to the overall binding affinity and selectivity profile [6].

Binding kinetics analysis reveals that piperidine-2-carboxamide compounds function as positive allosteric modulators (PAMs) at 5-HT2C receptors, enhancing the efficacy of endogenous serotonin without directly competing for the orthosteric binding site [7]. The allosteric binding site is located near extracellular loop 2 (EL2), distinct from the primary neurotransmitter binding pocket [7].

Serotonin Receptor Binding Profile Data

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityMaximum Response (% of 5-HT)
5-HT1A890-1200 [5]Weak antagonist15-25 [5]
5-HT2A145-220 [5]Partial agonist45-60 [5]
5-HT2B78-125 [5]Partial agonist35-55 [5]
5-HT2C15-45 [5]Positive allosteric modulator110-125 [7]
5-HT7320-480 [5]Weak antagonist20-35 [5]

The temporal dynamics of receptor binding reveal rapid association kinetics (kon = 1.2 × 10^6 M^-1 s^-1) and slower dissociation rates (koff = 0.03 s^-1) for high-affinity 5-HT2C interactions [5]. This binding profile contributes to sustained receptor activation and prolonged functional responses observed in cellular assays [5].

Functional selectivity studies demonstrate that the binding of piperidine-2-carboxamide compounds to 5-HT2C receptors preferentially activates Gq/11-mediated signaling pathways while showing minimal activation of alternative signaling cascades [7]. This selectivity pattern is attributed to specific conformational changes induced by allosteric modulator binding that stabilize particular receptor active states [7].

TAAR1 Agonism and Neurotransmitter Regulation Pathways

Trace Amine-Associated Receptor 1 (TAAR1) represents a critical modulator of monoaminergic neurotransmission, with piperidine-based compounds demonstrating significant agonist activity at this receptor [8] [9]. The mechanistic basis for TAAR1 activation involves specific molecular interactions that trigger downstream signaling cascades responsible for neurotransmitter regulation [9].

TAAR1 functions as a G protein-coupled receptor primarily coupled to Gs proteins, leading to adenylyl cyclase activation and increased cyclic adenosine monophosphate (cAMP) production [8]. Compounds with the piperidine-2-carboxamide scaffold, particularly those containing difluorophenyl substituents, demonstrate potent agonist activity with EC50 values ranging from 0.033 to 0.507 μM [11].

The neurotransmitter regulation mechanisms mediated by TAAR1 involve complex interactions with monoamine transporters and autoreceptors [9]. TAAR1 activation leads to phosphorylation-dependent modulation of dopamine transporter (DAT) function through both protein kinase A (PKA) and protein kinase C (PKC) pathways [9]. This modulation results in decreased dopamine uptake efficiency and increased dopamine efflux from presynaptic terminals [9].

Electrophysiological studies reveal that TAAR1 agonists significantly modulate the firing patterns of monoaminergic neurons in key brain regions [12]. In the ventral tegmental area, TAAR1 activation decreases the spontaneous firing rate of dopaminergic neurons by approximately 40-60% through direct activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels [9].

TAAR1-Mediated Neurotransmitter Regulation Data

Neurotransmitter SystemMechanismEffect MagnitudeTime Course
DopamineDAT phosphorylation/internalization45-70% uptake reduction [9]5-15 minutes [9]
DopamineNeuronal firing modulation40-60% firing decrease [12]2-8 minutes [12]
SerotoninDRN neuron excitability35-55% activity change [12]3-12 minutes [12]
NorepinephrineLC neuron modulation15-25% activity change [12]Variable [12]

The downstream signaling pathways activated by TAAR1 involve complex cascades that regulate both presynaptic and postsynaptic neuronal function [13]. TAAR1 activation leads to glycogen synthase kinase-3 (GSK-3) inhibition through cooperative interactions with dopamine D2 receptors, forming functional heterodimers that amplify regulatory effects on dopaminergic transmission [13].

Molecular studies demonstrate that TAAR1 agonists influence gene expression patterns related to neurotransmitter synthesis and metabolism [14]. Chronic TAAR1 activation upregulates tyrosine hydroxylase expression while modulating the expression of monoamine oxidase enzymes, resulting in sustained alterations in neurotransmitter homeostasis [14].

The therapeutic implications of TAAR1-mediated neurotransmitter regulation are particularly relevant for neuropsychiatric disorders characterized by monoaminergic dysfunction [15]. Preclinical studies demonstrate that TAAR1 agonists produce antipsychotic-like effects in animal models through modulation of dopaminergic hyperactivity without the extrapyramidal side effects associated with traditional dopamine receptor antagonists [15].

Apoptotic Pathway Activation in Neoplastic Cells

The activation of apoptotic pathways in neoplastic cells represents a fundamental mechanism through which piperidine-2-carboxamide compounds exert anticancer effects [16] [17]. These compounds demonstrate the ability to induce programmed cell death through multiple molecular pathways, with particular efficacy against various cancer cell lines [18].

Mechanistic studies reveal that piperidine-containing compounds activate both intrinsic and extrinsic apoptotic pathways in cancer cells [16]. The intrinsic pathway activation involves mitochondrial membrane permeabilization leading to cytochrome c release and subsequent caspase cascade activation [18]. Compounds structurally related to N-(2,4-Difluorophenyl)piperidine-2-carboxamide demonstrate IC50 values ranging from 0.5 to 15 μM across different cancer cell lines [18].

The molecular targets involved in apoptotic pathway activation include key regulatory proteins of the BCL-2 family [18]. Studies demonstrate that piperidine carboxamide derivatives significantly suppress anti-apoptotic proteins BCL-2 and BCL-XL while maintaining or increasing levels of pro-apoptotic proteins such as BAX [18]. This alteration in the BCL-2/BAX ratio creates conditions favorable for mitochondrial outer membrane permeabilization [18].

Caspase activation analysis reveals robust activation of both initiator and effector caspases following treatment with piperidine-2-carboxamide compounds [18]. Specifically, caspase-3 activation increases by 200-400% within 24-48 hours of treatment, accompanied by significant increases in poly(ADP-ribose) polymerase (PARP) cleavage [18].

Apoptotic Pathway Activation Data

Cancer Cell LineIC50 (μM)Caspase-3 Activation (fold increase)PARP Cleavage (%)Time to Apoptosis (hours)
HepG2 (liver)2.8-11.3 [19]3.2-4.8 [18]65-85 [18]24-48 [18]
MiaPaCa-2 (pancreas)0.8-2.4 [18]4.1-6.2 [18]70-90 [18]18-36 [18]
Panc-1 (pancreas)1.2-3.6 [18]3.8-5.4 [18]60-80 [18]24-42 [18]
A375 (melanoma)0.88-1.24 [17]2.8-4.2 [17]55-75 [17]36-72 [17]

The endoplasmic reticulum stress pathway represents an additional mechanism through which these compounds induce apoptosis [16]. Recent studies demonstrate that phenyl sulfonyl piperidine derivatives activate the unfolded protein response (UPR) through IRE1-TRAF2-JNK pathway modulation [16]. This activation leads to sustained ER stress conditions that ultimately trigger apoptotic cell death [16].

Transcriptomic analysis reveals that piperidine carboxamide treatment induces significant upregulation of genes associated with ER stress response, including DNAJB9, XBP1, PDIA4, and HSPA5 [16]. Gene set enrichment analysis demonstrates enrichment of pathways involved in UPR, mTORC1 signaling, hypoxia response, p53 pathway activation, and apoptosis [16].

The selectivity of apoptotic induction toward cancer cells versus normal cells represents a critical therapeutic advantage [18]. Studies demonstrate that piperidine-2-carboxamide compounds exhibit 2-8 fold selectivity for cancer cells compared to normal cell lines, with minimal cytotoxicity observed in non-cancerous control cells at therapeutic concentrations [18].

XLogP3

1.8

Dates

Last modified: 08-19-2023

Explore Compound Types